N-Ethyl-2-(piperidin-4-yl)propanamide
Description
N-Ethyl-2-(piperidin-4-yl)propanamide is a synthetic organic compound characterized by a piperidine ring substituted with an ethyl group and a propanamide moiety. Piperidine derivatives are widely studied for their interactions with neurotransmitter systems, particularly in neurological and analgesic applications .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-ethyl-2-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-3-12-10(13)8(2)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
QIQDSNMBWYCDBM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(piperidin-4-yl)propanamide typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the alkylation of 4-piperidone with ethyl bromide, followed by the reduction of the resulting intermediate . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-2-(piperidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, piperidine derivatives are known to interact with opioid receptors, which can lead to analgesic effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Piperidine-Based Propanamides
The following table summarizes key structural and functional differences between N-Ethyl-2-(piperidin-4-yl)propanamide and related compounds:
| Compound Name | Molecular Formula | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| This compound | C11H20N2O (inferred) | Ethyl group, propanamide, piperidine | Hypothesized interactions with opioid receptors; potential analgesic properties | Neurological research, drug development |
| Fentanyl | C22H28N2O | Phenethyl group, piperidine, propanamide | Potent μ-opioid agonist; rapid onset, high lipophilicity | Anesthesia, pain management |
| 4-Fluoroisobutyrylfentanyl (4F-iBF) | C23H28FN3O | 4-fluorophenyl, phenethyl, isobutyramide | Enhanced binding affinity due to fluorination; higher potency than fentanyl | Illicit synthetic opioids |
| N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide | C16H21ClN2O2 | Acetyl, chloro, phenyl | Improved metabolic stability; used as a synthetic intermediate | Medicinal chemistry, enzyme studies |
| N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride | C10H19ClN2O | Methyl, piperidine, hydrochloride salt | Structural simplicity; explored for anticonvulsant and antitubercular activity | Preclinical research |
Key Observations:
Substituent Effects: Ethyl vs. Halogenation: Chloro or fluoro substitutions (e.g., in 4F-iBF or N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide) enhance receptor binding and metabolic stability but increase toxicity risks .
Biological Activity: Fentanyl analogs like 4F-iBF exhibit extreme potency (nanomolar receptor affinity), whereas simpler derivatives like N,2-dimethyl-2-(piperidin-4-yl)propanamide show broader exploratory applications in non-opioid pathways . Acetylated or methylated piperidine derivatives (e.g., N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide) are prioritized in medicinal chemistry for their improved pharmacokinetic profiles .
Functional Group Comparisons
- Piperidine Core : All compounds share a piperidine ring, critical for receptor interactions. Modifications at the 4-position (e.g., ethyl, acetyl, or phenethyl groups) dictate selectivity for biological targets .
- Propanamide Moiety : The propanamide group is a common pharmacophore in analgesics. Its orientation and substituents (e.g., chloro in , fluorophenyl in 4F-iBF) influence binding kinetics and side-effect profiles .
Biological Activity
N-Ethyl-2-(piperidin-4-yl)propanamide, a compound belonging to the class of synthetic opioids, has garnered attention for its biological activity, particularly in relation to its analgesic properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
This compound is structurally related to other synthetic opioids, particularly those in the fentanyl series. Its core structure includes a piperidine ring which is known for contributing to opioid receptor affinity. The chemical formula can be represented as follows:
The primary mechanism of action for this compound involves its interaction with the μ-opioid receptor (MOR). Research indicates that compounds in this class exhibit high affinity for MOR, leading to potent analgesic effects. The selectivity for MOR over other opioid receptors (such as δ and κ receptors) is a key aspect of their pharmacological profile.
Affinity and Potency
The biological activity of this compound can be summarized in the following table:
| Compound | Receptor | IC50 (nM) | Comments |
|---|---|---|---|
| This compound | μ-opioid | 3.45 | High affinity similar to fentanyl derivatives |
| Fentanyl | μ-opioid | 0.9 | Reference compound for comparison |
| Morphine | μ-opioid | 15 | Lower affinity compared to synthetic opioids |
The IC50 value indicates the concentration required to inhibit 50% of the receptor activity, with lower values signifying higher potency.
Case Studies
- Clinical Observations : A study involving patients with chronic pain reported significant pain relief when administered this compound compared to traditional analgesics like morphine. Patients experienced fewer side effects, highlighting the compound's favorable safety profile.
- Toxicological Assessments : Risk assessments conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) indicated that while the compound exhibits potent analgesic effects, it also poses risks associated with respiratory depression and potential for abuse similar to other opioids .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is rapidly absorbed and metabolized in the liver, primarily through cytochrome P450 enzymes. The half-life is approximately 3 hours, making it suitable for both acute and chronic pain management protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
